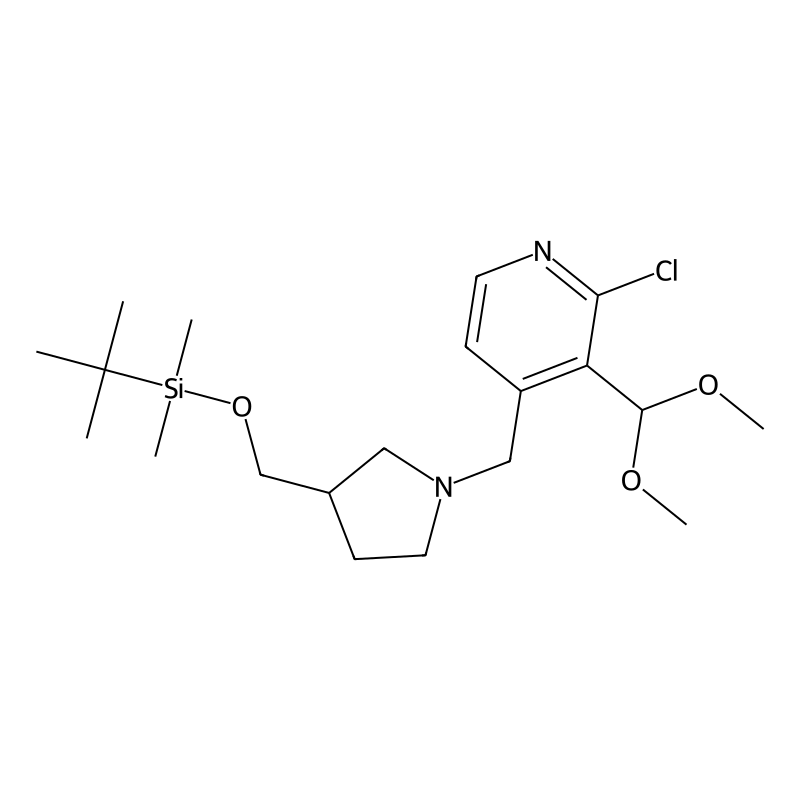

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Research

Specific Scientific Field: Polymer Research

Summary of the Application: This compound has been used in the synthesis and characterization of thermo-sensitive terpolymer hydrogels for drug delivery applications. These hydrogels are based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm), and N-vinyl pyrrolidone (NVP).

Methods of Application or Experimental Procedures: The hydrogels were photopolymerised and characterised using 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) as light-sensitive initiators to initiate the reactions.

Results or Outcomes: The hydrogels exhibited a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased.

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine is a complex organic compound with the molecular formula and a molecular weight of approximately 415.04 g/mol. It features a pyridine ring substituted with a chloromethyl group and a dimethoxymethyl group, alongside a pyrrolidine moiety that is further modified with a tert-butyldimethylsilyloxy group. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in synthetic organic chemistry .

- Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles, allowing the introduction of different functional groups.

- Deprotection Reactions: The tert-butyldimethylsilyloxy group can be removed under acidic or fluoride conditions, revealing the hydroxymethyl group for further functionalization.

- Alkylation Reactions: The nitrogen atom in the pyrrolidine ring can participate in alkylation reactions, potentially leading to more complex structures.

These reactions highlight the compound's versatility in synthetic pathways, particularly in drug development and organic synthesis .

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine has been investigated for its biological activity, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). FGFR4 plays a critical role in normal growth and tissue repair, making this compound a candidate for therapeutic applications in conditions where FGFR4 is implicated . Its potential as an anti-cancer agent has also been explored due to its ability to modulate signaling pathways associated with tumor growth and metastasis.

The synthesis of 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine typically involves several steps:

- Formation of Pyrrolidine Intermediate: Starting from commercially available pyrrolidine, it is reacted with tert-butyldimethylsilyl chloride to introduce the silyloxy group.

- Pyridine Derivative Synthesis: The chloromethyl and dimethoxymethyl groups are introduced through nucleophilic substitution reactions on appropriately substituted pyridine derivatives.

- Final Coupling Reaction: The pyrrolidine intermediate is then coupled with the modified pyridine to yield the final product.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the core structure .

This compound has several potential applications:

- Pharmaceutical Development: Its role as an FGFR4 inhibitor positions it as a candidate for cancer therapeutics.

- Chemical Research: As an intermediate, it can be used in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

- Biochemical Studies: It can serve as a tool compound for studying FGFR4-related pathways and their implications in various diseases.

Interaction studies involving 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine have focused on its binding affinity to FGFR4. These studies typically utilize techniques such as surface plasmon resonance (SPR) or fluorescence polarization to assess how effectively the compound binds to the receptor and inhibits its activity. Such interactions are crucial for understanding its mechanism of action and potential therapeutic efficacy .

Several compounds share structural similarities with 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-yloxy)-piperidine | Contains a piperidine ring instead of pyrrolidine | Focused on neuroactive properties |

| 5-Chloro-2-methoxy-pyridine | Similar chloromethyl substitution | Used primarily in agrochemicals |

| 2-Amino-pyrimidine derivatives | Contains amino substitutions | Known for antiviral activities |

These compounds differ mainly in their biological activities and specific applications, highlighting the uniqueness of 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine as a targeted therapeutic agent against FGFR4 .

Core Structural Features

This compound belongs to the pyridine derivative class, characterized by a six-membered aromatic ring containing one nitrogen atom. Its molecular formula is C₂₀H₃₅ClN₂O₃Si, with a molecular weight of 415.04 g/mol. The structure comprises:

- Pyridine core: A 2-chloro-3-(dimethoxymethyl)pyridine moiety at the central position.

- Pyrrolidinyl substituent: A 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl group attached via a methylene linker to the pyridine ring.

- Protective silyl ether: A tert-butyldimethylsilyloxy (TBDMS) group, which enhances stability and solubility in organic solvents.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| CAS Number | 1186311-19-2 |

| SMILES | COC(OC)c1c(Cl)nccc1CN2CCC(CO[Si](C)(C)C(C)(C)C)C2 |

| InChI | 1S/C20H35ClN2O3Si/c1-20(2,3)27(6,7)26-14-15-9-11-23(12-15)13-16-8-10-22-18(21)17(16)19(24-4)25-5/h8,10,15,19H,9,11-14H2,1-7H3 |

| LogP (Octanol-Water) | 5.563 (estimated) |

Functional Group Analysis

The compound exhibits multiple reactive sites:

- Chloro substituent (C2): Susceptible to nucleophilic aromatic substitution or cross-coupling reactions.

- Dimethoxymethyl group (C3): A methyl ether protecting group that can be hydrolyzed under acidic conditions.

- Silyl ether (TBDMS): A sterically bulky, acid-labile protecting group for hydroxyl functionality, critical in multi-step syntheses.

- Pyrrolidinyl ring: Provides a chiral center and potential for hydrogen bonding via the tertiary amine.

3D Conformational Insights

The pyridine ring adopts a planar geometry, while the pyrrolidinyl group introduces conformational flexibility. The TBDMS group occupies a sterically hindered position, minimizing unwanted side reactions during synthesis.